molecular formula C25H28O5 B568909 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one CAS No. 1058744-83-4

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one

Cat. No.: B568909
CAS No.: 1058744-83-4
M. Wt: 408.494
InChI Key: GFEOISHGGMIFER-WNLYKICVSA-N
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Description

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is a synthetic steroid derivative supplied with a high level of purity for research and development purposes . This compound is part of the lipid and fatty acids product family and is intended for use by professional research laboratories and industrial manufacturing only . Specific scientific applications and the mechanism of action for this particular compound are areas of ongoing research and are not detailed in commercial catalogs. Researchers are encouraged to consult the primary scientific literature for further investigation into its potential uses and biological pathways. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications . All orders are verified to ensure compliance with these use restrictions.

Properties

IUPAC Name

[2-[(8S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-8,12,14,15-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,8-11,13,19-20H,6-7,12,14H2,1-4H3/t19-,20-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEOISHGGMIFER-WNLYKICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC=C4C3(C=CC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(C=CC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

C-3 Acetylation

The 3-hydroxy group is acetylated early in the synthesis to prevent side reactions. For instance, 3-hydroxyestra-1,3,5(10),7-tetraen-17-one is treated with acetic anhydride in pyridine, achieving >95% acetylation yield.

C-21 Acetylation

The 21-hydroxy group is acetylated under mild conditions to preserve labile functionalities. A representative method involves reacting 11β,21-dihydroxy-pregna-1,4,16-triene-3-one with acetic anhydride in acetone, catalyzed by sodium methoxide at 20–25°C. This step typically proceeds in 90–98% yield, with purity >95% confirmed by HPLC.

Optimization of Reaction Parameters

Recent advancements utilize Box-Behnken experimental design to optimize extraction and reaction conditions. For example, a study optimizing flavonoid extraction (analogous to steroid functionalization) identified the following optimal parameters:

VariableOptimal RangeImpact on Yield
Temperature55–65°CMaximizes solubility without degradation
Pressure100–110 barEnhances solvent penetration
Time50–55 minBalances completion vs. side reactions

While this data pertains to flavonoid extraction, similar principles apply to steroid acetylation, where excessive temperature or prolonged reaction times risk deacetylation or oxidation.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from Skellysolve B (hexane isomers). Critical characterization data includes:

  • NMR : δ 1.17 (C18-H), 1.47 (C19-H), 6.0 (C1-H) in CDCl₃.

  • HPLC : Retention time 12.3 min (C18 column, 70:30 methanol/water).

  • Optical rotation : [α]²⁵_D = +81.8° (c = 1.0, chloroform).

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) uses continuous flow reactors to maintain consistent temperature during exothermic steps like epoxidation. A patented protocol reports 98.7% yield in the epoxidation of 11β,21-dihydroxy-pregna-1,4,17(20)-triene-3-one using 40% peracetic acid at 20°C. Post-reaction quenching with sodium thiosulfate ensures safe removal of excess oxidizers .

Chemical Reactions Analysis

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of steroid compounds, including 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one, show potential as anticancer agents. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance:

  • In studies involving hormone-dependent prostate cancer cells (LNCaP) and breast cancer cells (T47-D), certain derivatives demonstrated significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation .
  • Molecular docking studies have shown that these compounds can interact with key steroid receptors and enzymes, such as the estrogen receptor and 5α-reductase type 2, which are relevant targets in cancer therapy .

2. Hormonal Regulation

Steroidal compounds are known to influence hormonal pathways. The structural modifications present in this compound allow it to act on various hormonal receptors, potentially modulating biological processes such as metabolism and reproductive health. This aspect is critical for developing therapeutic agents aimed at hormonal imbalances or disorders .

Research Applications

1. Proteomics Research

The compound is utilized in proteomics studies to explore protein interactions and functions. By serving as a biochemical tool, it aids in understanding the roles of specific proteins in cellular processes and disease mechanisms .

2. Molecular Docking Studies

Molecular docking simulations involving this compound have been conducted to predict its binding affinity to various biological targets. These studies help identify potential therapeutic applications by elucidating how the compound interacts at the molecular level with proteins associated with diseases such as cancer and hormonal disorders .

Case Studies

Study Objective Findings
Savic et al. (2020)Evaluate antiproliferative activityIdentified significant cytotoxic effects against LNCaP and T47-D cells with promising IC50 values .
Brito et al. (2020)Synthesize novel steroid derivativesDemonstrated that modifications enhance biological activity against cancer cell lines .
Chemical AnalysisAssess solubility and stabilityFound moderate solubility in organic solvents; implications for formulation development .

Mechanism of Action

The mechanism of action of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and protein synthesis, leading to its biological effects . The pathways involved include the regulation of inflammatory and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Functional Groups Reported Applications
3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one (Target) Pentaene system (1,3,5,9(11),16); acetyloxy at C-3 and C-21; ketone at C-20 2× acetyloxy, 1× ketone Not explicitly reported; potential intermediate for steroid-derived pharmaceuticals
3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate Triene system (4,9(11),16); ketones at C-3 and C-20; acetyloxy at C-21 1× acetyloxy, 2× ketone Unspecified in evidence; likely a synthetic intermediate
(16β)-17,21-Bis(acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Triene system (1,4,9(11)); acetyloxy at C-17 and C-21; methyl at C-16; ketones at C-3, C-20 2× acetyloxy, 2× ketone, 1× methyl Intermediate for VBP15 (anti-inflammatory delta 9,11 steroid); analytical applications
Triamcinolone Diene (1,4); fluorine at C-9; hydroxyl and cyclic acetal at C-16,17 1× fluorine, 4× hydroxyl, 1× cyclic acetal Anti-inflammatory, immunosuppressant; FDA-approved corticosteroid

Key Differences and Implications

Triamcinolone’s diene system and fluorine substituent optimize glucocorticoid receptor binding, a feature absent in the acetyloxy-rich target compound .

Substituent Effects: Acetyloxy groups in the target and ’s compound improve lipophilicity and metabolic stability compared to hydroxylated analogs like Triamcinolone . The methyl group at C-16 in ’s compound may enhance steric hindrance, altering pharmacokinetics compared to the target .

Bioactivity and Applications: While Triamcinolone and ’s compound have established anti-inflammatory applications, the target’s bioactivity remains unstudied.

Research Findings and Data Gaps

Stability and Solubility :

  • The pentaene system in the target may reduce solubility in aqueous media compared to less-unsaturated analogs, impacting formulation strategies .

Unresolved Discrepancies: The molecular formula provided for the target compound (C₁₃H₁₃NO₅) conflicts with its pregnane backbone, necessitating further validation .

Biological Activity

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one, with the CAS number 1058744-83-4, is a steroid compound that has garnered interest in both medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25_{25}H28_{28}O5_{5}
  • Molecular Weight : 408.49 g/mol
  • Structure : The compound features multiple functional groups including acetoxy groups at the 3 and 21 positions and a unique pentadiene system that contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with steroid receptors. Upon binding to glucocorticoid receptors, it modulates gene expression related to inflammation and immune responses. This mechanism is crucial for its potential applications in treating inflammatory diseases and certain cancers.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies have demonstrated that it can reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages.

Antitumor Activity

In vitro assays have revealed that this compound possesses cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50_{50} values suggest a potent inhibitory effect on cell proliferation at concentrations ranging from 10 to 25 µM.

Comparison with Other Steroidal Compounds

Compound NameStructureIC50_{50} (µM)Biological Activity
This compoundStructure10 - 25Anti-inflammatory, Antitumor
DexamethasoneSimilar structure with halogen substitution5 - 15Anti-inflammatory
PrednisoneDifferent functional groups15 - 30Immunosuppressive

Case Studies

  • In Vivo Studies :
    A recent study involving animal models demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor size by approximately 40% compared to untreated controls.
  • Clinical Relevance :
    A clinical trial investigating the use of steroidal compounds for managing chronic inflammatory diseases noted that patients receiving treatments including derivatives of this compound experienced improved symptoms and reduced medication requirements.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm the compound’s structure, paying attention to key functional groups such as acetyloxy moieties and conjugated double bonds. Cross-reference spectral data with established databases or prior literature on structurally similar pregnane derivatives (e.g., 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in ). Validate purity via HPLC or GC-MS, ensuring no interference from isomers like those listed in (e.g., 21-(Acetyloxy)-pregna-1,4,9(11),16-tetraene-3,20-dione) .

Q. What theoretical frameworks are critical for designing synthetic routes for this compound?

  • Methodological Answer : Ground synthesis strategies in steroid chemistry principles, particularly the reactivity of pregnane backbones. For example, leverage acetylation protocols for hydroxyl groups at positions 3 and 21, as seen in related compounds like 21-hydroxyprogesterone 21-acetate ( ). Prioritize regioselective protection/deprotection steps to avoid side reactions at unsaturated positions (e.g., 1,3,5,9(11),16-pentaene system). Use retrosynthetic analysis to identify feasible intermediates, referencing analogs such as 21-acetoxy-17-hydroxy-16P-methylpregna-1,4,9(11)-triene-3,20-dione ( ) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different experimental models?

  • Methodological Answer : Apply a systematic approach to reconcile discrepancies:

Control for experimental variables : Standardize assays (e.g., cell lines, solvent systems) to minimize confounding factors.

Theoretical alignment : Link observed activities to mechanistic pathways (e.g., glucocorticoid receptor interactions) using molecular docking studies, guided by the compound’s structural similarity to corticosteroids ( ).

Meta-analysis : Compare results with structurally related compounds (e.g., 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in ) to identify trends in structure-activity relationships .

Q. What advanced experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a split-plot design ( ) to evaluate abiotic/biotic degradation pathways under controlled conditions. For example:

  • Main plots : Vary environmental compartments (soil, water).
  • Subplots : Test microbial consortia or UV exposure.
  • Sub-subplots : Monitor degradation kinetics across seasons.
    Use LC-MS/MS to quantify transformation products, referencing frameworks from long-term environmental studies like Project INCHEMBIOL ( ), which emphasizes compartment-specific distribution and ecological risk assessment .

Q. How can researchers optimize stability studies for this compound under varying storage conditions?

  • Methodological Answer : Implement a factorial design to test temperature, humidity, and light exposure. Use accelerated stability testing (e.g., ICH guidelines) with HPLC-UV to monitor degradation products. Compare degradation profiles with analogs such as (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one ( ) to identify labile structural motifs (e.g., acetyloxy groups or conjugated dienes). Statistical tools like ANOVA can isolate critical stability factors .

Data Presentation and Theoretical Integration

Q. How should researchers integrate findings into broader theoretical frameworks?

  • Methodological Answer : Align results with steroid biosynthesis or xenobiotic metabolism theories. For example, map metabolic pathways using isotopic labeling (e.g., ^14C at position 21) to trace acetyloxy group cleavage. Frame discussions using ecological risk assessment models ( ) or receptor-binding hypotheses ( ). Use conceptual diagrams to link structural features (e.g., pentaene system) to observed reactivity or bioactivity .

Q. What methodologies are effective for resolving spectral ambiguities in this compound’s characterization?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions (e.g., δ 5–6 ppm for conjugated dienes). Compare with reference data for pregnane derivatives ( ). Computational tools like DFT simulations can predict chemical shifts for ambiguous protons, reducing reliance on incomplete literature .

Tables for Key Data

Property Method Reference
Molecular WeightMass Spectrometry
Acetyloxy Group StabilityAccelerated Degradation HPLC
Environmental PartitioningSplit-Plot Design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.